molecular formula C19H23NO2S B3981882 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide

2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3981882
M. Wt: 329.5 g/mol
InChI Key: QZCXXCJYWDPQDQ-UHFFFAOYSA-N
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Description

    Reagents: Methylthiol, base catalyst

    Conditions: Room temperature

    Reaction: Substitution of a hydrogen atom on the benzene ring with a methylsulfanyl group.

  • Step 3: Attachment of Phenylbutan-2-yl Group

      Reagents: 4-phenylbutan-2-amine, coupling agent (e.g., EDC, HOBt)

      Conditions: Room temperature, inert atmosphere

      Reaction: Formation of an amide bond between the benzamide core and the phenylbutan-2-yl group.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the methoxy and methylsulfanyl groups through substitution reactions. The phenylbutan-2-yl group can be attached via an amide bond formation.

    Chemical Reactions Analysis

    Types of Reactions

    2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

        Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

        Conditions: Room temperature to mild heating

    • Reduction: : The amide bond can be reduced to an amine.

        Reagents: Reducing agents (e.g., lithium aluminum hydride, borane)

    • Substitution: : The methoxy group can be substituted with other functional groups.

        Reagents: Nucleophiles (e.g., amines, thiols)

    Major Products

      Oxidation: Sulfoxide or sulfone derivatives

      Reduction: Amine derivatives

      Substitution: Various substituted benzamide derivatives

    Scientific Research Applications

    2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various functionalized benzamides.

      Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

      Industry: Utilized in the development of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity. The phenylbutan-2-yl group may enhance its lipophilicity and membrane permeability.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-methoxy-4-(methylsulfanyl)benzamide
    • 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutyl)benzamide
    • 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-1-yl)benzamide

    Uniqueness

    2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide is unique due to the specific combination of functional groups and the position of the phenylbutan-2-yl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

    Properties

    IUPAC Name

    2-methoxy-4-methylsulfanyl-N-(4-phenylbutan-2-yl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23NO2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(23-3)13-18(17)22-2/h4-8,11-14H,9-10H2,1-3H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QZCXXCJYWDPQDQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23NO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    329.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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